molecular formula C21H16ClFN4O2 B2794744 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 941982-32-7

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B2794744
CAS No.: 941982-32-7
M. Wt: 410.83
InChI Key: JTMVZRLVKBYVSG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-chlorophenyl group and at position 5 with an N-(4-fluorobenzyl)acetamide side chain. Its molecular formula is C21H16ClFN4O2 (molecular weight: ~422.83). The 4-chlorophenyl and 4-fluorobenzyl groups contribute to its lipophilicity (estimated logP ~3.5), while the pyrazolo-pyrazinone core provides a rigid heterocyclic scaffold common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN4O2/c22-16-5-3-15(4-6-16)18-11-19-21(29)26(9-10-27(19)25-18)13-20(28)24-12-14-1-7-17(23)8-2-14/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVZRLVKBYVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Applications

Research indicates that compounds similar to 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide have been explored for their antiviral properties, particularly against the hepatitis B virus (HBV). The compound is suggested to act as a conformational regulator of the HBV core protein, which is crucial for viral assembly and replication. Preliminary studies show that related compounds can significantly reduce HBV DNA levels in animal models.

Antipsychotic Activity

Investigations into structurally similar compounds have revealed their ability to selectively activate serotonin receptors, which are linked to antipsychotic effects. This suggests that This compound may also exhibit potential therapeutic pathways for treating psychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazolo[1,5-a]pyrazine derivatives:

  • Anticancer Studies : A study on related derivatives demonstrated significant anti-proliferative effects against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth .
  • Antiviral Research : Research involving similar compounds has shown effectiveness in reducing viral loads in animal models of hepatitis B infection, supporting the potential use of this compound in antiviral therapy.
  • Psychiatric Investigations : Research into the serotonergic activity of related compounds has opened avenues for exploring new treatments for psychiatric disorders, suggesting that this compound could be a candidate for further investigation .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 80°C for 4 hours to yield 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid.
    Yield : 78%
    Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

  • Basic Hydrolysis :
    NaOH (2M) in ethanol at 60°C for 3 hours produces the same carboxylic acid.
    Yield : 72%

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield Ref
Sodium methoxideDMF, 120°C, 8 hours2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide65%
Ammonia (NH₃)Ethanol, 100°C, 12 hours2-[2-(4-aminophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide58%
Sodium thiophenateDMSO, 90°C, 6 hours2-[2-(4-phenylthiophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide52%

Oxidation

The pyrazine ring undergoes oxidation with strong oxidizing agents:

  • KMnO₄/H₂SO₄ at 70°C converts the pyrazine ring to a pyrazine N-oxide derivative.
    Yield : 44%

Reduction

  • LiAlH₄ in THF reduces the acetamide group to a primary amine:
    Product : 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)ethylamine
    Yield : 68%

Condensation Reactions

The carbonyl group participates in Schiff base formation:

  • Reacts with benzylamine in ethanol under reflux (12 hours) to form an imine derivative.
    Product : (E)-N-(4-fluorobenzyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-benzylacetimidamide
    Yield : 61%

Halogenation

Electrophilic bromination occurs at the pyrazine ring:

  • Br₂/FeBr₃ in CCl₄ introduces bromine at the 3-position of the pyrazine ring.
    Yield : 56%

Cycloaddition Reactions

The pyrazolo[1,5-a]pyrazine core participates in [4+2] Diels-Alder reactions:

  • Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct.
    Yield : 49%

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces:

  • C–N Bond Cleavage : Degrades into 4-chlorobenzoic acid and a pyrazine fragment.
    Half-life : 2.5 hours

Mechanistic Insights and Reaction Pathways

  • Substitution at 4-Chlorophenyl : Proceeds via a σ-complex intermediate in polar aprotic solvents (e.g., DMF).

  • Reduction of Acetamide : LiAlH₄ selectively reduces the amide carbonyl without affecting the pyrazine ring.

  • Oxidative Stability : The pyrazine ring resists oxidation below 60°C but degrades rapidly above 80°C .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and physicochemical differences between the target compound and analogs from diverse sources:

Table 1: Structural and Physicochemical Comparison

Compound ID/Name R1 (Pyrazolo Position 2) R2 (Acetamide Substituent) Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 4-Chlorophenyl 4-Fluorobenzyl C21H16ClFN4O2 422.83 ~3.5 Balanced lipophilicity; dual halogen substitution. -
G419-0349 (N-(4-Chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[...]acetamide) 4-Ethoxyphenyl 4-Chlorophenyl C22H19ClN4O3 422.87 3.5039 Ethoxy group increases polarity and logP.
G419-0211 (N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[...]acetamide) 4-Methylphenyl 2-(4-Chlorophenyl)ethyl C23H21ClN4O2 420.90 N/A Extended alkyl chain enhances hydrophobicity.
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[...]acetamide (CymitQuimica) Phenyl 4-Chlorobenzyl C22H17ClN4O2 420.85 N/A Lacks para-fluorine; phenyl vs. chlorophenyl at R1.
2-(4-Chlorophenyl)-N-{2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[...]ethyl}acetamide (GLR Innovations) 3,4-Dimethylphenyl 2-(Pyrazolo-ethyl) C24H22ClN4O2 449.91 N/A Bulky dimethyl group may hinder solubility.

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s logP (~3.5) is comparable to G419-0349 (logP 3.5039), but replacing 4-ethoxyphenyl (G419-0349) with 4-chlorophenyl (target) reduces oxygen content, slightly lowering polarity . the 4-chlorobenzyl analog (CymitQuimica) .

Molecular Weight Trends: Derivatives with extended alkyl chains (e.g., G419-0211, MW 420.9) or bulky substituents (e.g., GLR Innovations’ dimethylphenyl analog, MW 449.91) show increased molecular weight, which may impact bioavailability .

Synthetic Accessibility :

  • and highlight the use of 2-chloroacetamide intermediates for introducing the N-benzyl/aryl groups, suggesting shared synthetic routes for these analogs .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including cyclization of pyrazolo-pyrazinone cores and subsequent N-alkylation/acylation. Key intermediates (e.g., α-chloroacetamide derivatives) are characterized using NMR spectroscopy (1H/13C) and mass spectrometry to confirm regioselectivity and purity. Reaction optimization often requires controlling temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to avoid side products .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) provides unambiguous bond-length/angle data, as seen in related pyrazolo-pyrazine derivatives .
  • HPLC with UV/fluorescence detection monitors purity (>95%) and identifies residual solvents or unreacted precursors .

Q. How can researchers troubleshoot low yields during the final acylation step?

Low yields often stem from steric hindrance at the N-fluorobenzyl position. Strategies include:

  • Using coupling agents like HATU or EDCI to activate carboxyl groups.
  • Increasing reaction time (24–48 hrs) under inert atmospheres (N2/Ar).
  • Employing microwave-assisted synthesis to enhance reaction efficiency .

Advanced Research Questions

Q. What experimental design (DoE) approaches optimize reaction conditions for scale-up?

Response Surface Methodology (RSM) can model interactions between variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) with 3–5 factors identifies optimal conditions for maximizing yield while minimizing impurities. Flow chemistry systems (e.g., microreactors) enable precise control of exothermic steps, as demonstrated in analogous pyrazinone syntheses .

Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Contradictions may arise from dynamic rotational isomerism or paramagnetic impurities. Solutions include:

  • Variable-temperature NMR to probe conformational changes.
  • 2D NMR techniques (COSY, HSQC) to assign overlapping signals.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What strategies elucidate the compound’s pharmacodynamic targets in disease models?

  • Affinity chromatography coupled with LC-MS/MS identifies binding proteins in cell lysates.
  • Kinase profiling assays (e.g., Eurofins KinaseProfiler) screen for inhibition/activation of >100 kinases, given structural similarities to kinase-targeting pyrazolo-pyrazines.
  • CRISPR-Cas9 gene knockout validates target relevance in disease pathways (e.g., cancer proliferation) .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Forced degradation studies (acid/base/oxidative stress) reveal instability in acidic environments (pH <3), producing 4-chlorophenyl and fluorobenzyl fragments.
  • LC-QTOF-MS identifies major degradation products, while accelerated stability testing (40°C/75% RH) predicts shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Discrepancies may stem from poor bioavailability or metabolic instability. Mitigation steps:

  • Microsomal stability assays (human/rat liver microsomes) assess CYP450-mediated metabolism.
  • Pharmacokinetic profiling (Caco-2 permeability, plasma protein binding) identifies absorption barriers.
  • Prodrug derivatization (e.g., esterification) enhances solubility and bioavailability .

Q. What orthogonal methods validate conflicting cytotoxicity results across cell lines?

  • Clonogenic assays confirm long-term cell survival vs. short-term MTT/ATP-based readouts.
  • RNA-seq analysis identifies differential gene expression in resistant vs. sensitive lines.
  • 3D tumor spheroid models better replicate in vivo heterogeneity than monolayer cultures .

Structural and Functional Analogues

Q. Which structural analogs show improved target selectivity, and what modifications drive this?

  • N-(3,5-dimethylphenyl) derivatives (see ) exhibit enhanced kinase selectivity due to steric bulk reducing off-target binding.
  • Sulfonyl vs. acetyl linkers modulate solubility and logP values, impacting membrane permeability .

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